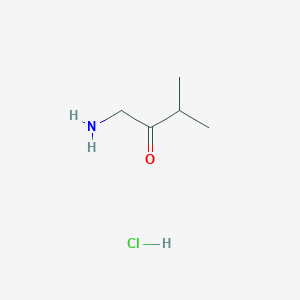

1-Amino-3-methylbutan-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-methylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(2)5(7)3-6;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSIHEPGWOLTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539602 | |

| Record name | 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-25-0 | |

| Record name | 2-Butanone, 1-amino-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-methylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Amino-3-methylbutan-2-one hydrochloride" CAS number 21419-25-0

An In-depth Technical Guide to 1-Amino-3-methylbutan-2-one hydrochloride (CAS: 21419-25-0)

Introduction: A Versatile Building Block in Modern Synthesis

This compound, with CAS Registry Number 21419-25-0, is a bifunctional organic compound that serves as a valuable intermediate in synthetic chemistry. As an α-aminoketone, it possesses both a primary amine and a ketone functional group. This dual reactivity makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and chiral amino alcohols. Primary α-aminoketones are often unstable as free bases, prone to self-condensation reactions.[1] The hydrochloride salt form provides enhanced stability and improved handling characteristics, making it the preferred form for storage and synthetic applications.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, analytical characterization methods, and applications, with a focus on its role in research and drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, computed properties from reliable databases provide a solid foundation for its characterization.

| Identifier | Value | Source |

| CAS Number | 21419-25-0 | [2] |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2] |

| IUPAC Name | 1-amino-3-methylbutan-2-one;hydrochloride | [2] |

| Synonyms | 1-Amino-3-methyl-2-butanone HCl, Isobutyrylmethylamine HCl | [2] |

| SMILES | CC(C)C(=O)CN.Cl | [2] |

| InChIKey | INSIHEPGWOLTHR-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | 2-8°C, under inert atmosphere | BLD Pharm |

Synthesis and Production

Proposed Synthetic Workflow: Mannich-Type Reaction

This protocol is adapted from established procedures for similar aminoketones, such as the synthesis of 1-diethylamino-3-butanone.[3] The key modification is the use of an ammonia equivalent.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add 3-methyl-2-butanone, ammonium chloride, and paraformaldehyde in a suitable solvent like ethanol.[3] A catalytic amount of concentrated hydrochloric acid is added to facilitate the reaction.

-

Reaction Execution: The mixture is heated to reflux for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Isolation of the Free Base: After cooling the reaction mixture to room temperature, it is carefully basified with a cold aqueous solution of sodium hydroxide (NaOH) to a pH > 10. This neutralizes the ammonium salt and liberates the free amine.

-

Extraction: The aqueous mixture is extracted several times with an organic solvent, such as diethyl ether or dichloromethane, to isolate the aminoketone free base. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

Salt Formation: The solvent is removed under reduced pressure to yield the crude free base, which may be an oil. Caution: The free base can be unstable. The crude product is immediately dissolved in a dry, non-polar solvent like diethyl ether. A solution of hydrogen chloride in ether is then added dropwise with stirring, often at a reduced temperature (0-5 °C).

-

Final Isolation: The this compound will precipitate as a solid. The solid is collected by filtration, washed with cold, dry ether, and dried under vacuum to yield the final product.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The amine can act as a nucleophile or a base, while the ketone is an electrophilic center.

Key Reaction Pathways:

-

Heterocycle Formation: It is an excellent precursor for various heterocycles. For instance, condensation with another α-aminoketone can lead to substituted pyrazines, while reaction with cyanogen bromide could yield 2-aminoimidazole derivatives.

-

Reductive Amination: The ketone can be subjected to reductive amination with another amine to form a vicinal diamine.

-

Ketone Reduction: The carbonyl group can be selectively reduced using agents like sodium borohydride (NaBH₄) to produce the corresponding 1-amino-3-methylbutan-2-ol, a valuable chiral amino alcohol.

-

Amine Protection/Derivatization: The primary amine can be easily protected (e.g., as a Boc or Cbz derivative) to allow for selective reactions at the ketone center.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and structure of this compound. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity. Due to the lack of a strong chromophore, derivatization is often required for sensitive UV or fluorescence detection.

Exemplary HPLC Protocol (Pre-column Derivatization):

-

Sample Preparation: Prepare a standard solution of the compound in a suitable diluent (e.g., 0.1 M HCl).

-

Derivatization: Use an automated online derivatization method with o-phthalaldehyde (OPA) for the primary amine.[5] The reaction is rapid and produces a highly fluorescent isoindole derivative.

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as an Agilent Zorbax Eclipse-AAA (e.g., 4.6 x 75 mm, 3.5 µm), is suitable.[5]

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., sodium phosphate buffer) and an organic phase (e.g., acetonitrile/methanol mixture).[6]

-

Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).

-

Flow Rate: Approximately 1.0 - 2.0 mL/min.

-

-

Data Analysis: Purity is determined by calculating the peak area percentage of the main derivative peak relative to all other peaks in the chromatogram.

Spectroscopic Analysis

While experimental spectra are not publicly available, the expected spectral features can be predicted based on the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the isopropyl methine proton (septet), the isopropyl methyl protons (doublet), the methylene (CH₂) protons adjacent to the carbonyl (singlet), and the ammonium (-NH₃⁺) protons (broad singlet). The solvent would typically be D₂O or DMSO-d₆.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon, the isopropyl methine and methyl carbons, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1710-1730 cm⁻¹ corresponding to the C=O (ketone) stretch.

-

Broad absorption bands in the 2800-3200 cm⁻¹ region corresponding to the N-H stretching of the primary ammonium salt (-NH₃⁺).

-

C-H stretching bands just below 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

When analyzed by electrospray ionization (ESI-MS), the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the exact mass of C₅H₁₂NO⁺.

-

Applications in Research and Drug Development

This compound is a key starting material for creating molecules with potential therapeutic value. Its utility lies in its ability to introduce a specific side chain (isobutyrylmethylamine) into a larger molecular scaffold.

-

Scaffold for Bioactive Molecules: The structural motif is found in various research compounds. For example, a related derivative, Phenyl this compound, has been investigated as a hypolipidemic agent, suggesting the value of this core structure in designing molecules that modulate lipid levels.[7]

-

Peptidomimetics and Inhibitors: As an unnatural amino acid analogue, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability or novel binding properties. α-amino ketones are known scaffolds for protease inhibitors.[8]

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and distinct functionality make it an attractive fragment for FBDD campaigns, where small molecules are screened and optimized to build potent drug candidates. The inclusion of amino acid fragments is a prominent trend in the design of modern pharmaceuticals.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Classification: [2]

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2°C and 8°C.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13401736, this compound. Retrieved from [Link]

-

Wilds, A. L., & Shunk, C. H. (1953). 1-DIETHYLAMINO-3-BUTANONE. Organic Syntheses, 33, 31. doi:10.15227/orgsyn.033.0031. Available at [Link]

-

Maguire, R. J., & Kocienski, P. (2006). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 71(19), 7435–7445. Available at [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

ATB (n.d.). 3-Methylbutan-2-one | C5H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ChemBK (2024). 1-amino-3-methylbutane. Retrieved from [Link]

-

Fuchs, S., & Taylor, R. J. K. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 43-58. doi:10.1039/D0OB02098B. Available at [Link]

- Google Patents (2019). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

De Kimpe, N., & D'hooghe, M. (2009). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. European Journal of Organic Chemistry, 2009(26), 4381-4404. Available at [Link]

- Google Patents (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Wikipedia (n.d.). Aminoaldehydes and aminoketones. Retrieved from [Link]

-

Agilent Technologies (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

MDPI (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(11), 2535. Available at [Link]

-

An, G., & Rhee, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1117. Available at [Link]

-

PubMed (2003). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]

-

Ciborowski, M., & Teul, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Analytical and Bioanalytical Chemistry, 413(14), 3545–3583. Available at [Link]

-

Soloshonok, V. A., & Izawa, K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1435. Available at [Link]

Sources

- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H12ClNO | CID 13401736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 5. agilent.com [agilent.com]

- 6. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

A Comprehensive Physicochemical Profile of 1-Amino-3-methylbutan-2-one Hydrochloride (CAS: 21419-25-0)

An In-depth Technical Guide for Drug Discovery and Development Professionals

Executive Summary

1-Amino-3-methylbutan-2-one hydrochloride is a valuable chiral building block in modern medicinal chemistry and organic synthesis. As a derivative of the natural amino acid L-valine, its unique structural motif, featuring a primary amine adjacent to a ketone, makes it a key intermediate for constructing complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective use, from optimizing reaction conditions and purification protocols to predicting its behavior in biological systems. This guide provides a comprehensive analysis of the essential chemical, physical, and spectroscopic properties of this compound, supported by established experimental methodologies. We present a consolidated view of its identity, purity, solubility, and stability, offering researchers the foundational data required for its confident application in drug discovery and development pipelines.

Introduction and Molecular Identity

This compound, systematically named 1-amino-3-methylbutan-2-one;hydrochloride, is a crystalline solid at room temperature.[1] Its structure is derived from L-valine, an essential amino acid, positioning it as a bio-isosteric precursor and a versatile synthetic intermediate.[2] The presence of a primary amine, a ketone carbonyl group, and an isopropyl moiety within a small molecular framework provides multiple reaction sites for chemical modification.

The hydrochloride salt form is typical for small amine-containing molecules, enhancing crystallinity, stability, and often, aqueous solubility compared to the free base. The importance of this compound lies in its utility as a precursor for more complex molecules and active pharmaceutical ingredients (APIs). A related structure, Phenyl this compound, has been investigated as a hypolipidemic agent, highlighting the potential for this chemical class in drug discovery.[3] Therefore, a precise characterization of the fundamental properties of the title compound is a critical first step in any research or development program that utilizes it.

Molecular Structure and Key Features

The structural integrity of a starting material is the bedrock of any synthetic campaign. The identity of this compound is defined by its unique arrangement of atoms and functional groups.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application. The data presented below has been aggregated from verified chemical supplier databases and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 21419-25-0 | [1][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [1][3][4] |

| Molecular Weight | 137.61 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 161 °C | [3] |

| Solubility | Inferred to be soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar solvents. | Inferred from structure |

| Storage Conditions | Inert atmosphere, room temperature. | [1] |

Melting Point Analysis

The melting point is a critical indicator of a substance's purity. For this compound, the reported melting point is 161 °C.[3] A sharp melting range observed during analysis typically signifies high purity, whereas a broad or depressed melting range can indicate the presence of impurities or residual solvent. From a drug development perspective, a high melting point suggests strong crystal lattice energy, which often correlates with lower aqueous solubility but greater physical stability.

Solubility Profile: A Practical Assessment

While quantitative solubility data is not widely published, the chemical structure allows for a robust qualitative assessment. As a hydrochloride salt, the molecule exists in an ionized state, featuring a positively charged ammonium group. This ionic character strongly favors interactions with polar solvents.

-

Aqueous Solubility: The compound is expected to be readily soluble in water. This is crucial for its use in many biological assays and for the preparation of aqueous reaction media.

-

Organic Solubility: High solubility is anticipated in polar protic solvents like methanol and ethanol. Solubility is likely to decrease in less polar solvents such as acetone, ethyl acetate, and dichloromethane, and it is expected to be poor in nonpolar solvents like hexanes or toluene.

This solubility profile is fundamental for selecting appropriate solvent systems for chemical reactions, chromatographic purification (both normal and reverse-phase), and crystallization.

Acidity and pKa

The pKa of the protonated amine (ammonium group) is a key parameter that determines the molecule's ionization state at a given pH. This is particularly important for drug development professionals, as the charge of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability and interaction with biological targets. While an experimentally determined pKa is not available in the literature, it can be readily determined via potentiometric titration (see Section 4.3). Based on similar small-molecule primary ammonium salts, the pKa is expected to be in the range of 7.5 to 9.0.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. The following sections describe the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals:

-

A doublet integrating to 6 protons, corresponding to the two equivalent methyl groups (-CH(CH₃ )₂) of the isopropyl moiety.

-

A septet (or multiplet) integrating to 1 proton, for the methine proton (-CH (CH₃)₂) of the isopropyl group, split by the six adjacent methyl protons.

-

A singlet integrating to 2 protons, representing the methylene group adjacent to the carbonyl and ammonium groups (-C(=O)-CH₂ -NH₃⁺). The adjacent quaternary ammonium nitrogen does not cause splitting.

-

A broad singlet integrating to 3 protons, corresponding to the ammonium protons (-NH₃ ⁺). The position of this peak is highly dependent on concentration and the solvent used.

-

-

¹³C NMR: The carbon NMR spectrum is predicted to exhibit four signals, consistent with the number of unique carbon environments in the molecule:

-

A signal for the two equivalent methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

A signal for the methylene carbon adjacent to the carbonyl group.

-

A downfield signal for the carbonyl carbon , which is typically found in the 190-220 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Key expected peaks include:

-

~2800-3100 cm⁻¹: A broad and strong absorption band characteristic of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺).

-

~2970-2870 cm⁻¹: C-H stretching vibrations from the isopropyl and methylene groups.

-

~1715 cm⁻¹: A strong, sharp absorption peak corresponding to the C=O (ketone) stretching vibration.

-

~1600-1500 cm⁻¹: N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, Electrospray Ionization (ESI) in positive mode would be the method of choice. The expected parent ion would be that of the free base [M+H]⁺, with an m/z value corresponding to the molecular weight of C₅H₁₁NO plus a proton (101.08 + 1.01 ≈ 102.09).

Experimental Methodologies

To ensure the quality and consistency of the material, a series of standardized analytical tests should be performed. The following diagram and protocols outline a logical workflow for the physicochemical characterization of a new batch of this compound.

Caption: Standard workflow for the physicochemical characterization of a chemical intermediate.

Protocol: Melting Point Determination (Capillary Method)

-

Expertise & Rationale: This standard method provides a precise melting range. A narrow range (<2 °C) is indicative of high purity. The use of a slow ramp rate near the expected melting point is crucial for accuracy.

-

Methodology:

-

Finely crush a small amount of the sample into a powder.

-

Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the apparatus to heat rapidly to approximately 20 °C below the expected melting point (e.g., to 140 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Protocol: Qualitative Solubility Assessment

-

Expertise & Rationale: This protocol establishes a practical understanding of the compound's solubility, which is essential for selecting solvents for reactions, purification, and analysis. Testing a range of solvents with varying polarities provides a comprehensive profile.

-

Methodology:

-

To a series of labeled vials, add approximately 10 mg of the compound.

-

To each vial, add 1.0 mL of a different test solvent (e.g., Water, Methanol, Dichloromethane, Hexanes).

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. If dissolved, the compound is soluble at ≥10 mg/mL.

-

If not fully dissolved, gently warm the vial and observe any change.

-

Record observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.

-

Protocol: pKa Determination (Potentiometric Titration)

-

Expertise & Rationale: This is the gold-standard method for determining the pKa of an ionizable group. It works by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which half of the amine groups are protonated.

-

Methodology:

-

Accurately weigh approximately 20-30 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Place the solution in a jacketed beaker with a magnetic stirrer and maintain a constant temperature (e.g., 25 °C).

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Immerse the calibrated pH electrode into the sample solution.

-

Fill a burette with a standardized solution of 0.1 M NaOH.

-

Record the initial pH of the sample solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05 mL), recording the pH after each addition.

-

Continue the titration past the equivalence point (the point of sharpest pH change).

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH value at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its distinct physicochemical properties. With a defined molecular structure, a melting point of 161 °C, and inferred solubility in polar solvents, this compound is well-characterized for application in a research and development setting. The predicted spectroscopic profile and standardized experimental protocols provided in this guide offer scientists a robust framework for quality control and effective utilization of this valuable chemical building block. Adherence to appropriate safety protocols is essential when handling this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Available at: [Link]

Sources

1-Amino-3-methylbutan-2-one hydrochloride molecular structure and formula

This guide provides a comprehensive technical overview of 1-Amino-3-methylbutan-2-one hydrochloride, a valuable building block for researchers, chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, and its strategic importance as a synthetic intermediate.

Introduction: The Significance of α-Amino Ketones

α-Amino ketones are a critically important class of bifunctional molecules that serve as versatile scaffolds in medicinal and synthetic chemistry.[1][2] Their structure, featuring both a nucleophilic amino group and an electrophilic ketone, allows for a diverse range of chemical transformations. This dual reactivity makes them indispensable precursors for synthesizing nitrogen-containing heterocycles, chiral 1,2-amino alcohols, and a multitude of pharmacologically active agents.[1][3]

Prominent examples of drugs derived from α-amino ketone cores include the antidepressant bupropion and several HIV-protease inhibitors, highlighting the motif's proven value in constructing complex, bioactive molecules.[1][4] 1-Amino-3-methylbutan-2-one, as a derivative of the natural amino acid valine, provides a chiral pool starting material that is of particular interest in the development of stereospecific pharmaceuticals. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a practical synthon in a laboratory setting.

Molecular Structure and Identification

This compound is the salt formed between the α-amino ketone derived from valine and hydrochloric acid. The protonation of the primary amine by HCl results in a stable, crystalline solid that is more amenable to storage and handling than its volatile free-base counterpart.

The IUPAC name for this compound is 1-amino-3-methylbutan-2-one;hydrochloride .[5] Its structure features an isopropyl group adjacent to a carbonyl, with an aminomethyl group attached to the other side of the ketone.

Caption: A robust synthetic pathway from N-Boc-L-Valine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-Valine Weinreb Amide

-

Rationale: The conversion of the carboxylic acid to a Weinreb amide is a key strategic choice. The Weinreb amide is stable to organometallic reagents, preventing the common over-addition that occurs with esters or acid chlorides. The resulting magnesium or lithium chelate intermediate is stable until acidic workup, cleanly yielding the ketone.

-

Procedure:

-

To a solution of N-Boc-L-valine (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a coupling agent such as carbonyldiimidazole (CDI) (1.1 equiv).

-

Stir the mixture at room temperature for 1-2 hours until activation is complete (cessation of CO₂ evolution).

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and a non-nucleophilic base like N-methylmorpholine (NMM) (1.2 equiv) in DCM.

-

Add the amine solution to the activated acid mixture and stir at room temperature overnight.

-

Perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.

-

Step 2: Synthesis of N-Boc-1-amino-3-methylbutan-2-one

-

Rationale: A Grignard or organolithium reagent is used to introduce the methyl group that will form the ketone. The reaction is performed at low temperature to minimize side reactions.

-

Procedure:

-

Dissolve the N-Boc-Valine Weinreb amide (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of methylmagnesium bromide (approx. 1.5 equiv, e.g., 3.0 M in ether) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 2-3 hours.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected α-amino ketone. This product should be used promptly in the next step.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. [6]Treatment with a strong, anhydrous acid cleaves the carbamate to release the free amine, which is immediately protonated by the excess acid to form the stable hydrochloride salt. Using an anhydrous solvent is crucial to prevent hydrolysis and side reactions.

-

Procedure:

-

Dissolve the crude N-Boc protected ketone from the previous step in a minimal amount of an anhydrous solvent like diethyl ether or methanol.

-

Cool the solution to 0 °C.

-

Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) dropwise until the solution is acidic and precipitation of the product is complete.

-

Stir the resulting slurry at 0 °C for 30-60 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Applications in Drug Development

The structural motifs within this compound make it a high-value intermediate for pharmaceutical research.

-

Chiral Building Block: As a derivative of L-valine, it provides a stereocenter that can be crucial for the specificity and efficacy of a drug candidate.

-

Precursor to Inhibitors: The α-amino ketone structure is a known pharmacophore in various enzyme inhibitors. For example, it can be elaborated into inhibitors of proteases where the ketone can interact with active site residues.

-

Synthesis of Heterocycles: It is a ready precursor for creating substituted pyrazines, imidazoles, and other heterocyclic systems that form the core of many modern pharmaceuticals.

-

Lead Optimization: In a drug discovery program, this compound can be used to introduce a small, branched alkyl group to probe the steric and electronic requirements of a biological target's binding pocket, aiding in structure-activity relationship (SAR) studies. [1]

Safety and Handling

This compound is classified as an irritant. [5]* Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. May be harmful if swallowed. [5]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

-

Recent advances in the synthesis of α-amino ketones. (2020-12-08). Organic & Biomolecular Chemistry. [Link]

-

This compound. PubChem. [Link]

-

3-Methylbutan-2-one | C5H10O | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

1-diethylamino-3-butanone. Organic Syntheses. [Link]

-

Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. [Link]

-

Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g. ResearchGate. [Link]

-

Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. (2025-10-28). ACS Omega. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis of α-amino carbonyl compounds: a brief review. (2023-04-28). Russian Chemical Reviews. [Link]

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

- Method for synthesizing 3-hydroxy-2-butanone.

-

Attaching Boc Protecting Groups With BOC-ON. AAPPTec. [Link]

- Synthesis method of (R) -3-aminobutanol.

-

3-amino-3-methylbutan-2-one hydrochloride (C5H11NO). PubChemLite. [Link]

-

Explaining NMR peaks using methylbutane for A-level Chemistry. (2023-04-18). YouTube. [Link]

-

This compound CAS 21419-25-0. Made-in-China.com. [Link]

-

1-Butanol, 2-amino-3-methyl-, (.+/-.)-. NIST WebBook. [Link]

-

(S)-(+)-2-Amino-3-methyl-1-butanol. NIST WebBook. [Link]

-

1-Butanol, 3-methyl-. NIST WebBook. [Link]

Sources

- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 3. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H12ClNO | CID 13401736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

solubility of 1-Amino-3-methylbutan-2-one hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Amino-3-methylbutan-2-one Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a pharmaceutical compound. This guide provides a comprehensive technical overview of the principles and practices related to determining the . While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of organic and medicinal chemistry to provide a robust framework for researchers. It covers the theoretical underpinnings of solubility for amine hydrochlorides, practical experimental methodologies, and factors influencing the dissolution process. The aim is to equip scientists in drug discovery and development with the necessary knowledge to systematically approach solubility characterization for this and similar molecules.

Introduction: The Significance of Solubility

This compound is an organic salt with potential applications in pharmaceutical and chemical synthesis.[1] As with any active pharmaceutical ingredient (API), its solubility characteristics are a cornerstone of its biopharmaceutical properties and formulation development. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug.[2] Therefore, a thorough understanding and characterization of its solubility in a range of solvents are paramount during the early stages of drug development.[3][4] This guide will delve into the factors governing the solubility of this aminoketone hydrochloride and provide a practical approach to its experimental determination.

Theoretical Framework: Understanding the Solubility of an Amine Salt

The solubility of a substance is a measure of its ability to form a homogeneous solution with a solvent. For an ionic compound like this compound, the process of dissolution in an organic solvent is governed by a delicate balance of intermolecular forces.

"Like Dissolves Like": This age-old adage remains a fundamental principle. The polar, ionic nature of an amine salt suggests a higher affinity for polar solvents.[5][6] The hydrochloride salt of an amine is significantly more polar than its free base form.[6]

Intermolecular Interactions:

-

Ion-Dipole Interactions: Polar solvents possess permanent dipoles that can interact favorably with the positive charge on the protonated amine and the negative charge on the chloride ion.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, interacting with the chloride ion and the carbonyl group. They can also act as hydrogen bond acceptors for the N-H protons of the ammonium group. Aprotic polar solvents (e.g., DMSO, DMF) can only act as hydrogen bond acceptors.

-

Van der Waals Forces: These weaker forces also contribute to the overall solvation energy, particularly with the nonpolar isopropyl group of the molecule.

Lattice Energy: For the solid salt to dissolve, the energy released from the solvation of the ions must overcome the crystal lattice energy, which is the energy holding the ions together in the solid state.

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: A spectrum of solvents with varying polarities should be tested. Generally, solubility is expected to be higher in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, compared to nonpolar solvents such as hexane or toluene.[5][6]

-

Temperature: Solubility is often temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. However, this relationship should be determined experimentally.

-

pH of the Medium: While more relevant for aqueous solutions, the acidic or basic nature of a solvent or the presence of acidic or basic impurities can influence the equilibrium between the salt and its free base, thereby affecting solubility.[2]

-

Presence of Co-solvents: The use of a mixture of solvents (co-solvents) can be a strategic approach to enhance solubility by modifying the overall polarity and hydrogen bonding characteristics of the solvent system.

Experimental Determination of Solubility

A systematic experimental approach is crucial for accurately determining the solubility of this compound. The shake-flask method is considered the "gold standard" for thermodynamic solubility determination due to its reliability.[3][7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a robust procedure for determining the equilibrium solubility of the compound.

Materials and Equipment:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[2]

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) to facilitate equilibration.[8] The system should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected aliquot through a syringe filter to remove any remaining microscopic particles.[4]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.[4]

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: Key intermolecular forces in the dissolution of an amine salt.

Conclusion

While specific solubility data for this compound requires experimental determination, the principles outlined in this guide provide a solid foundation for any researcher undertaking this task. A systematic approach, beginning with an understanding of the underlying physicochemical principles and followed by a robust experimental protocol like the shake-flask method, will yield reliable and reproducible solubility data. This information is indispensable for making informed decisions in the subsequent stages of drug development, from formulation design to biopharmaceutical evaluation.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

-

Slideshare. solubility experimental methods.pptx. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This i... Retrieved from [Link]

Sources

- 1. This compound | C5H12ClNO | CID 13401736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 7. scispace.com [scispace.com]

- 8. solubility experimental methods.pptx [slideshare.net]

Spectroscopic Characterization of 1-Amino-3-methylbutan-2-one Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Amino-3-methylbutan-2-one hydrochloride (CAS No: 21419-25-0).[1][2] As a key building block in synthetic organic chemistry, a thorough understanding of its structural features is paramount for researchers and drug development professionals. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra are not publicly available at the time of publication, this guide offers a robust theoretical framework for its spectroscopic properties based on established principles and data from analogous structures. Detailed methodologies for spectral acquisition and in-depth interpretation are provided to serve as a practical reference.

Introduction

This compound is a primary amine and a ketone, presenting a unique combination of functional groups that are of significant interest in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.[3] Accurate structural elucidation through spectroscopic methods is a critical step in ensuring the quality and purity of this reagent in any research and development pipeline. This guide will delve into the predicted spectroscopic signature of this molecule.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Molecular Structure:

Caption: Molecular structure of this compound.

The proton NMR spectrum is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the protonated amino group.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Singlet | 2H | -C(=O)CH₂ NH₃⁺ |

| ~3.2 | Septet | 1H | -CH (CH₃)₂ |

| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |

| ~8.0-9.0 | Broad Singlet | 3H | -NH₃⁺ |

In-depth Interpretation:

-

-C(=O)CH₂NH₃⁺ (δ ~4.0): The methylene protons adjacent to the carbonyl and the protonated amino group are expected to be significantly deshielded, appearing as a singlet downfield. The absence of coupling is due to the lack of adjacent protons.

-

-CH(CH₃)₂ (δ ~3.2): The methine proton of the isopropyl group will be split into a septet by the six neighboring methyl protons (n+1 rule, where n=6). Its chemical shift is downfield due to the proximity of the carbonyl group.

-

-CH(CH₃)₂ (δ ~1.2): The six protons of the two methyl groups are chemically equivalent and will appear as a doublet, being split by the single methine proton.

-

-NH₃⁺ (δ ~8.0-9.0): The protons on the nitrogen atom are acidic and their signal is often broad. In a protic solvent like D₂O, these protons can exchange with deuterium, potentially leading to a diminished or absent signal. In an aprotic solvent like DMSO-d₆, this signal would be more prominent.[4]

The carbon NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C =O |

| ~50 | -C H₂NH₃⁺ |

| ~35 | -C H(CH₃)₂ |

| ~18 | -CH(C H₃)₂ |

In-depth Interpretation:

-

C=O (δ ~210): The carbonyl carbon is the most deshielded carbon in the molecule and will appear significantly downfield, which is characteristic for ketones.

-

-CH₂NH₃⁺ (δ ~50): The carbon adjacent to the protonated amino group is deshielded and appears in the typical range for alpha-carbons to amines.

-

-CH(CH₃)₂ (δ ~35): The methine carbon of the isopropyl group.

-

-CH(CH₃)₂ (δ ~18): The two equivalent methyl carbons of the isopropyl group will give a single signal at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorptions for the carbonyl group, the protonated amine, and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Broad, Strong | N-H stretching (in -NH₃⁺) |

| ~2970-2870 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1600-1500 | Medium | N-H bending (asymmetric and symmetric) |

In-depth Interpretation:

-

N-H Stretching (~3000-2800 cm⁻¹): The stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺) give rise to a broad and strong absorption band in this region. This broadness is a hallmark of the hydrogen bonding present in the solid state.[5]

-

C-H Stretching (~2970-2870 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C=O Stretching (~1720 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group in a ketone. Its position is slightly higher than in a conjugated ketone, as expected.[6]

-

N-H Bending (~1600-1500 cm⁻¹): The bending vibrations of the N-H bonds in the ammonium group result in medium intensity bands in this region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode would be the most suitable method for analyzing this polar, pre-charged molecule. The mass spectrum is expected to show the molecular ion of the free amine after the loss of HCl.

Table 4: Predicted Mass Spectrometry Data for 1-Amino-3-methylbutan-2-one (ESI+)

| m/z | Ion |

| 102.09 | [M+H]⁺ |

| 84.08 | [M+H - H₂O]⁺ |

| 72.08 | [M+H - CH₂O]⁺ |

| 57.07 | [C₄H₉]⁺ |

In-depth Interpretation:

-

[M+H]⁺ (m/z 102.09): This would be the protonated molecular ion of the free amine (C₅H₁₁NO).

-

Alpha-Cleavage: A common fragmentation pathway for ketones and amines is alpha-cleavage, the breaking of a bond adjacent to the functional group. For this molecule, cleavage between the carbonyl carbon and the isopropyl group would lead to the formation of an acylium ion and an isopropyl radical.

-

McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain.

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed above. These methodologies are designed to be self-validating by including steps for background correction and calibration.

NMR Spectroscopy

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp spectral lines.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier transform. The spectrum is then phase-corrected and the baseline is flattened.

-

Calibration: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., H₂O/HOD at ~4.79 ppm in D₂O).

FT-IR Spectroscopy (KBr Pellet Method)

Workflow: KBr Pellet Preparation for FT-IR

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

-

Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[7][8][9]

-

Pellet Formation: Transfer a portion of the powder to a pellet die and press it using a hydraulic press at 8-10 tons of pressure. A transparent or translucent pellet should be formed.

-

Background Measurement: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Measurement: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

Workflow: ESI-MS Sample Preparation and Analysis

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent such as methanol or acetonitrile. Further dilute this solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[10][11]

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for positive ion mode.

-

Sample Introduction: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For higher-resolution mass spectrometry, this will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided interpretation and experimental protocols, offer a valuable resource for scientists working with this compound. The causality behind the predicted spectral features is rooted in the fundamental principles of spectroscopy and the specific molecular structure of the analyte. This guide serves as a robust framework for the experimental characterization and quality control of this compound in a research and development setting.

References

-

Quick User Guide for FT-IR. University of Helsinki. Available at: [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. Available at: [Link]

-

KBr Pellet Method. Shimadzu. Available at: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

-

Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

1H-NMR of Cyclopropylamine HCl salt. Reddit. Available at: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Available at: [Link]

-

3-Amino-3-methylbutan-2-one hydrochloride. MySkinRecipes. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C5H12ClNO | CID 13401736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-methylbutan-2-one hydrochloride [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 21419-25-0 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. helsinki.fi [helsinki.fi]

- 8. eng.uc.edu [eng.uc.edu]

- 9. shimadzu.com [shimadzu.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Strategic Synthesis of 1-Amino-3-methylbutan-2-one Hydrochloride from L-Valine

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amino ketones are privileged structural motifs found in a wide array of pharmacologically active compounds and serve as versatile synthetic intermediates for constructing complex nitrogen-containing molecules.[1] This technical guide provides a comprehensive, field-proven methodology for the stereospecific synthesis of 1-Amino-3-methylbutan-2-one hydrochloride, a valuable chiral building block, starting from the readily available and inexpensive amino acid, L-valine. The presented strategy emphasizes robust and scalable reactions, prioritizing high yield and purity while maintaining stereochemical integrity. We will delve into the causality behind the chosen synthetic route, which involves amine protection, carboxyl group activation via a Weinreb amide intermediate, controlled carbon-carbon bond formation, and a final deprotection-salt formation step. This document serves as a practical guide, complete with detailed protocols, safety considerations, and characterization data to ensure reproducibility and reliability in a research and development setting.

Retrosynthetic Analysis and Strategic Rationale

The transformation of L-valine into this compound is not a direct conversion but a synthetic sequence requiring careful strategic planning. The core challenge lies in converting the carboxylic acid moiety of valine into a methyl ketone while preserving the amine functionality and its adjacent stereocenter.

A logical retrosynthetic analysis breaks down the target molecule as follows:

Caption: Retrosynthetic pathway for 1-Amino-3-methylbutan-2-one HCl.

This analysis leads to a robust forward synthesis strategy based on three key considerations:

-

Amine Protection: The nucleophilic amino group of valine must be protected to prevent self-condensation and interference with the carboxyl group activation. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the planned reaction conditions and its facile removal with acid, which seamlessly integrates with the final hydrochloride salt formation.

-

Carboxyl Group Activation and Elongation: Direct reaction of an activated carboxylic acid with an organometallic reagent like a Grignard is prone to over-addition, forming a tertiary alcohol. To circumvent this, we employ the Weinreb amide (N-methoxy-N-methylamide) strategy. The N-Boc-L-valine is converted to its corresponding Weinreb amide. This intermediate forms a stable chelated tetrahedral intermediate upon reaction with an organometallic reagent, which collapses to the ketone only upon acidic workup, thus preventing over-addition and ensuring a clean conversion to the desired methyl ketone.

-

Stereochemical Integrity: L-valine possesses a stereocenter at the α-carbon. It is crucial to employ mild reaction conditions throughout the synthesis, particularly during the activation and coupling steps, to minimize the risk of epimerization. The chosen pathway is well-established for retaining stereochemical purity.[2]

Detailed Experimental Protocols

This section provides step-by-step methodologies for the multi-step synthesis. All operations involving anhydrous solvents or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Part 2.1: Synthesis of N-(tert-Butoxycarbonyl)-L-valine (N-Boc-L-Valine)

This initial step protects the primary amine of L-valine, rendering it unreactive for the subsequent carboxyl activation step.

Methodology:

-

Suspend L-valine (1.0 eq) in a 1:1 mixture of Dioxane and water.

-

Cool the suspension to 0 °C in an ice bath with vigorous stirring.

-

Add Sodium Hydroxide (NaOH, 2.2 eq) dissolved in water, ensuring the temperature remains below 10 °C. Stir until the L-valine is fully dissolved.

-

Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq), either neat or dissolved in a minimal amount of dioxane.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M solution of Potassium Hydrogen Sulfate (KHSO₄).

-

Extract the aqueous layer with Ethyl Acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid or viscous oil.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| L-Valine | 117.15 | 1.0 |

| (Boc)₂O | 218.25 | 1.1 |

| NaOH | 40.00 | 2.2 |

Part 2.2: Synthesis of N-Boc-L-valine Weinreb Amide

Here, the protected amino acid is coupled with N,O-dimethylhydroxylamine to form the key Weinreb amide intermediate.

Methodology:

-

Dissolve N-Boc-L-valine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), N-Methylmorpholine (NMM, 2.5 eq), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated Sodium Bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure Weinreb amide.

Part 2.3: Synthesis of N-Boc-1-amino-3-methylbutan-2-one

This is the crucial C-C bond formation step where the methyl ketone is formed via a Grignard reaction.

Methodology:

-

Dissolve the N-Boc-L-valine Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -10 °C to 0 °C.

-

Slowly add Methylmagnesium bromide (MeMgBr, 1.5 eq, 3.0 M solution in diethyl ether) via a syringe pump over 30 minutes, maintaining the internal temperature below 0 °C.

-

Stir the reaction at 0 °C for 2-3 hours, monitoring for completion by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of Ammonium Chloride (NH₄Cl) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with Ethyl Acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected aminoketone.

Part 2.4: Deprotection and Isolation of this compound

The final step removes the Boc protecting group and concurrently forms the stable hydrochloride salt of the target compound.

Methodology:

-

Dissolve the crude N-Boc-1-amino-3-methylbutan-2-one (1.0 eq) in a minimal amount of Methanol or Ethyl Acetate.

-

Cool the solution to 0 °C.

-

Add a solution of HCl in 1,4-Dioxane (4.0 M, 3-5 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. Gas evolution (isobutylene and CO₂) will be observed.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Triturate the resulting residue with cold diethyl ether or tert-butyl methyl ether (TBME) to induce precipitation of the hydrochloride salt.[3]

-

Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound as a white or off-white crystalline solid.

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

| Technique | Expected Results for 1-Amino-3-methylbutan-2-one HCl |

| ¹H NMR | Resonances corresponding to the isopropyl group (doublet), the methine proton (septet), and the aminomethylene group (singlet). Protons will be shifted downfield due to the electron-withdrawing ketone and ammonium salt. |

| ¹³C NMR | Signals for the ketone carbonyl (~210 ppm), isopropyl carbons, and the aminomethylene carbon. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (m/z = 102.09). |

| FT-IR | Characteristic absorptions for C=O stretch (~1720 cm⁻¹), N-H stretch (broad, ~3000-3400 cm⁻¹ for the ammonium salt). |

| Melting Point | A sharp melting point indicates high purity. |

Overall Workflow and Safety Considerations

The entire synthetic sequence can be visualized as a linear progression from the starting material to the final product.

Caption: Forward synthesis workflow from L-Valine to the target compound.

Safety Precautions:

-

Reagents: Di-tert-butyl dicarbonate is a lachrymator. Grignard reagents are pyrophoric and react violently with water. Strong acids like HCl are corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Product Hazards: this compound may be harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[4]

-

Procedures: Quenching of the Grignard reaction is highly exothermic and must be done slowly at low temperatures. The deprotection step evolves flammable isobutylene gas and should be vented appropriately.

Conclusion

The described multi-step synthesis provides a reliable and scalable route to this compound from L-valine. By employing a robust amine protecting group and the Weinreb amide strategy, this pathway ensures high yields and excellent control over the key carbon-carbon bond-forming step, preventing common side reactions. The detailed protocols and analytical benchmarks within this guide offer researchers a validated system for producing this valuable chiral building block, facilitating further research and development in medicinal and synthetic chemistry.

References

-

Butters, M., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 241-262. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13401736, this compound. [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

- Bohl, M., et al. (2010). Process for preparing enantiomerically enriched amino-alcohols.

-

Wan, Y., et al. (2024). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters. [Link]

Sources

- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 4. This compound | C5H12ClNO | CID 13401736 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of alpha-aminoketones

An In-Depth Technical Guide to the Discovery and History of α-Aminoketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-aminoketone motif is a cornerstone in contemporary organic and medicinal chemistry. Characterized by an amino group positioned adjacent to a carbonyl functionality, these compounds exhibit a unique reactivity profile that renders them invaluable as synthetic intermediates and pharmacologically active agents. This guide provides a comprehensive exploration of the discovery and historical evolution of α-aminoketones, tracing their journey from early, classical syntheses to the sophisticated catalytic and photochemical methods of the 21st century. We will delve into the causality behind key experimental choices, examine their profound biological significance, and present detailed protocols for their synthesis. The narrative is structured to offer field-proven insights, ensuring technical accuracy and a self-validating system of knowledge for researchers and drug development professionals.

Introduction: The Strategic Importance of a Bifunctional Motif

α-Aminoketones are organic compounds that serve as critical building blocks for a vast array of more complex molecules, including nitrogen-containing heterocycles, chiral 1,2-amino alcohols, and numerous natural products.[1][2] Their bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carbonyl center—underpins their synthetic versatility.[3] This structural feature is also responsible for their broad range of biological activities, which has led to the development of vital pharmaceuticals.[1][3]

The significance of this molecular scaffold is evident in its presence in numerous commercial drugs, such as the antidepressant bupropion and the appetite suppressant amfepramone.[1][2] Furthermore, naturally occurring α-aminoketones like (-)-cathinone, found in the leaves of the Khat plant, demonstrate the longstanding interaction of these compounds with biological systems.[1][3] Beyond their direct therapeutic applications, α-aminoketones are indispensable precursors in the synthesis of high-value molecules, including several HIV-protease inhibitors.[3] This guide charts the historical progression of synthetic strategies developed to access this pivotal class of compounds.

Foundational Discoveries: The Dawn of α-Aminoketone Synthesis

The history of α-aminoketone synthesis is rooted in classical organic reactions that provided the first access to this structural motif. These early methods, while sometimes limited in scope or efficiency by modern standards, established the fundamental principles of C-N bond formation alpha to a carbonyl group.

Nucleophilic Substitution of α-Haloketones